molecular formula C11H11N B1584374 7-Methylnaphthalen-1-amine CAS No. 6939-34-0

7-Methylnaphthalen-1-amine

Cat. No. B1584374
CAS RN: 6939-34-0
M. Wt: 157.21 g/mol
InChI Key: MYBYSMPTIQBFLA-UHFFFAOYSA-N
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Description

7-Methylnaphthalen-1-amine , also known by its IUPAC name 7-methyl-1-naphthalenamine , is a chemical compound with the molecular formula C₁₁H₁₁N . It belongs to the class of aromatic amines and is derived from naphthalene. The compound exhibits interesting properties and has been studied for various applications.



Synthesis Analysis

The synthesis of 7-Methylnaphthalen-1-amine involves the introduction of a methyl group at the 7-position of naphthalene. Several synthetic routes exist, including:




  • Friedel-Crafts Alkylation : This classic method involves the reaction of naphthalene with methyl halides (such as methyl chloride or methyl bromide) in the presence of Lewis acids (e.g., aluminum chloride). The reaction proceeds via electrophilic aromatic substitution.




  • Reductive Amination : In this approach, naphthalene is first converted to its corresponding ketone (7-methylnaphthalene-1-one). Subsequently, reductive amination with an amine source (e.g., ammonia or an amine derivative) yields 7-Methylnaphthalen-1-amine.





Molecular Structure Analysis

The molecular structure of 7-Methylnaphthalen-1-amine consists of a naphthalene core with a methyl group attached to the 7-position. The amine functional group is located at the 1-position. The compound’s planar aromatic system contributes to its stability and reactivity.



Chemical Reactions Analysis

7-Methylnaphthalen-1-amine can participate in various chemical reactions, including:




  • Acylation : The amine group can undergo acylation reactions with acyl chlorides or anhydrides, leading to the formation of amides.




  • Substitution Reactions : The aromatic ring can undergo electrophilic substitution reactions, similar to other naphthalene derivatives. For instance, halogenation, nitration, and sulfonation are possible.





Physical And Chemical Properties Analysis


  • Appearance : 7-Methylnaphthalen-1-amine is a solid compound.

  • Melting Point : The melting point is approximately X°C (specific value depends on the literature source).

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents (e.g., ethanol, acetone).


Scientific Research Applications

1. Ligand in Copper-Catalyzed Coupling

(Ma et al., 2017) describes a derivative of 2-methyl naphthalen-1-amine, used as a ligand in copper-catalyzed coupling reactions. It significantly enhances the yield of pharmaceutically important (hetero)aryl methylsulfones.

2. Ionic Liquid Catalysts in Alkylations

Alkylations of 1-and 2-methylnaphthalene with alkenes were studied using amine ionic liquids, according to (Zhao et al., 2005). This research highlights how the physical and chemical properties of ionic liquids are influenced by anions and cations, affecting the alkylation process.

3. Oxidative Coupling of Aminonaphthalene Homologues

(Vyskocil et al., 2001) discusses the Cu(II)-mediated oxidative coupling of 2-aminonaphthalene homologues, exploring different reaction patterns and the formation of various compounds, including carbazoles.

4. Aromatic Poly(amine−1,3,4-oxadiazole)s for Blue-Light-Emitting Materials

(Liou et al., 2006) discusses the synthesis of a new naphthylamine-derived aromatic dicarboxylic acid used in the production of polymers for blue-light-emitting materials.

5. Amine Volatility in CO2 Capture

(Nguyen et al., 2010) investigates the volatility of various amines, including those related to 1-aminonaphthalene, in the context of CO2 capture, emphasizing the impact of volatility on economic and environmental factors.

6. Fluorination of Aromatic Hydrocarbons

(Borodkin et al., 2010) explores the fluorination of aromatic compounds like 1-methylnaphthalene without solvent, showing improved selectivity compared to solvent-based methods.

7. Stability Analysis for IC Engine Applications

(Fendt et al., 2020) details the use of 1-methylnaphthalene in internal combustion engine research, focusing on its stability and its use as a tracer for imaging mixture formation and temperature distributions.

8. Autoignition Study in a Rapid Compression Machine

(Kukkadapu & Sung, 2017) examines the ignition characteristics of 1-methylnaphthalene, a constituent of surrogate diesel fuels, under various conditions in a rapid compression machine.

9. Synthesis of Co-Polynaphthalimides

(Chen & Tseng, 2020) presents the synthesis of novel co-polynaphthalimides from dianhydrides and bis(ether amine)s, highlighting their solubility and thermal stability for potential material applications.

Safety And Hazards


  • Hazard Statements : The compound may cause skin and eye irritation (H315, H319) and could be harmful if ingested (H302). Proper handling precautions are necessary.

  • Storage : Store 7-Methylnaphthalen-1-amine in a dark place , sealed, and at temperatures between 2°C and 8°C .

  • Pictograms : GHS07 (Warning).


Future Directions

Future research should focus on:



  • Investigating its potential applications in materials science, pharmaceuticals, or organic synthesis.

  • Assessing its toxicity profile and environmental impact.

  • Exploring novel synthetic routes for improved yields and selectivity.


For more detailed information, you can refer to the source provided by Ambeed, Inc.


properties

IUPAC Name

7-methylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBYSMPTIQBFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288635
Record name 7-methylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylnaphthalen-1-amine

CAS RN

6939-34-0
Record name 7-Methyl-1-naphthalenamine
Source CAS Common Chemistry
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Record name NSC 57010
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Record name 6939-34-0
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Record name 7-methylnaphthalen-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Majeed, L Wang, B Liu, Z Guo, F Zhou… - The Journal of Organic …, 2020 - ACS Publications
… General procedure A was followed for the synthesis of 1w from 8-bromo-7-methylnaphthalen-1-amine (18) (1.180 g, 5.0 mmol, 1.0 equiv), Et 3 N (2.1 mL, 15.0 mol, 3.0 equiv), …
Number of citations: 13 pubs.acs.org
K Tsubaki, DTT Hai, VK Reddy, H Ohnishi, K Fuji… - Tetrahedron …, 2007 - Elsevier
Chiral 2,2′-dimethyl-1,1′-binaphthyl-8,8′-diamine 3b was synthesized via a diastereomeric resolution and determination of the absolute configurations, and the barriers compared …
Number of citations: 13 www.sciencedirect.com

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